molecular formula C9H7F3N2OS B8550194 2-[2-Amino-5-(trifluoromethoxy)phenylthio]-acetonitrile

2-[2-Amino-5-(trifluoromethoxy)phenylthio]-acetonitrile

Cat. No.: B8550194
M. Wt: 248.23 g/mol
InChI Key: CYDLRFBQTCQOHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-Amino-5-(trifluoromethoxy)phenylthio]-acetonitrile is a useful research compound. Its molecular formula is C9H7F3N2OS and its molecular weight is 248.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H7F3N2OS

Molecular Weight

248.23 g/mol

IUPAC Name

2-[2-amino-5-(trifluoromethoxy)phenyl]sulfanylacetonitrile

InChI

InChI=1S/C9H7F3N2OS/c10-9(11,12)15-6-1-2-7(14)8(5-6)16-4-3-13/h1-2,5H,4,14H2

InChI Key

CYDLRFBQTCQOHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)SCC#N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 2-amino-6-trifluoromethoxybenzothiazole (1.8 g, 7.7 mmol) in 10 N NaOH (30 ml) is refluxed, under a current of nitrogen, for 2 hours, after which time the suspension becomes a clear solution, and to which chloroacetonitrile (0.48 ml, 7.7 mmol) in CH2Cl2 (50 ml) and tetrabutylammonium hydrogensulphate (0.26 g, 0.77 mmol) are added. The resulting reaction mixture is stirred for 18 hours at room temperature, then the organic phase is separated, washed with water and dried over Na2SO4. The solvent is evaporated and the residue chromatographed through silica, eluting with petroleum ether/AcOEt (1:1) to give the product as a dark oil (1.1 g, 58% yield). 1H-NMR (CDCl3): 3.45 (s, 2H), 4.44 (br s, 2H), 6.74 (d, J=8.8, 1H), 7.10 (m, 1H), 7.39 (m, 1H). MS (ESI): m/z 249 (M+H+).
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.48 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0.26 g
Type
catalyst
Reaction Step Two
Yield
58%

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